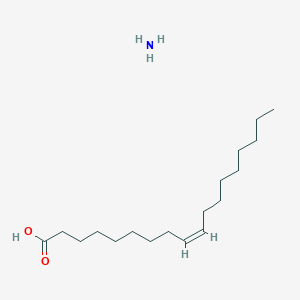

Ammonia soap

Description

Properties

CAS No. |

544-60-5 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

azanium (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1H3/b10-9-; |

InChI Key |

WFXRJNDIBXZNJK-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[NH4+] |

density |

greater than 1 at 68 °F (liquid or solid) (USCG, 1999) |

Other CAS No. |

544-60-5 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

(Z)-9-Octadecenoic acid. ammonium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Soaps

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ammonium soaps. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of these compounds. This document delves into the formation, structure, reactivity, and physicochemical properties of ammonium soaps, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key chemical processes.

Introduction to Ammonium Soaps

Ammonium soaps are salts formed from the reaction of a fatty acid with ammonia or an ammonium compound.[1] They consist of a long, nonpolar hydrocarbon tail derived from the fatty acid and a polar, ionic carboxylate head group associated with an ammonium cation (NH₄⁺). This amphiphilic nature imparts surfactant properties to ammonium soaps, making them effective emulsifiers, detergents, and dispersing agents. Their unique characteristics, including increased water solubility compared to their alkali metal counterparts (sodium and potassium soaps), have led to their use in a variety of industrial and commercial applications, ranging from cleaning products and personal care items to herbicides and fugitive emulsifiers in agricultural sprays.[2]

Formation and Structure

Ammonium soaps are typically synthesized through a neutralization reaction between a fatty acid and a base, such as ammonium hydroxide.[1] The general reaction can be represented as:

RCOOH + NH₄OH → RCOONH₄ + H₂O

Where 'R' represents the hydrocarbon chain of the fatty acid. The length and degree of saturation of this chain significantly influence the properties of the resulting ammonium soap.[1]

The structure of an ammonium soap molecule is characterized by its distinct hydrophilic (water-attracting) head and hydrophobic (water-repelling) tail. The carboxylate group (-COO⁻) and the ammonium cation (NH₄⁺) form the polar head, which readily interacts with water molecules. The long hydrocarbon chain constitutes the nonpolar tail, which is repelled by water but attracted to oils and other nonpolar substances.

Physicochemical Properties

The chemical and physical properties of ammonium soaps are intrinsically linked to the nature of the fatty acid used in their synthesis, particularly the length of the carbon chain.

Solubility

Ammonium soaps generally exhibit greater solubility in water compared to sodium or potassium soaps derived from the same fatty acid. However, their solubility is still dependent on the length of the hydrocarbon chain. Longer carbon chains lead to increased hydrophobicity, which in turn reduces water solubility.[1] For instance, ammonium stearate is only slightly soluble in water but soluble in methanol and ethanol.[3] The solubility of ammonium soaps in various solvents is a critical factor in their formulation and application.

Table 1: Solubility of Selected Ammonium Soaps

| Ammonium Soap | Fatty Acid Chain | Water Solubility | Organic Solvent Solubility |

| Ammonium Laurate | C12 | Soluble | Soluble in ethanol |

| Ammonium Myristate | C14 | Moderately Soluble | Data not readily available |

| Ammonium Palmitate | C16 | Sparingly Soluble | Data not readily available |

| Ammonium Stearate | C18 | Slightly Soluble[3] | Soluble in methanol and ethanol; practically insoluble in acetone[3] |

Note: Comprehensive quantitative solubility data (g/100mL) for a range of ammonium soaps is not consistently available in the literature. The table reflects general trends and available specific data.

pH of Aqueous Solutions

Aqueous solutions of ammonium soaps are typically alkaline due to the hydrolysis of the carboxylate ion, which is the conjugate base of a weak acid (the fatty acid). The hydrolysis reaction produces hydroxide ions (OH⁻), leading to a pH greater than 7. The exact pH depends on the concentration of the soap and the specific fatty acid used. For example, solutions of ammonium myristate have been shown to have a pH in the range of 4.33 to 8.93 depending on the concentration and preparation.[4]

Table 2: pH of Aqueous Ammonium Soap Solutions

| Ammonium Soap | Concentration | Approximate pH Range |

| Ammonium Laurate | Various | Alkaline |

| Ammonium Myristate | Various | 4.33 - 8.93[4] |

| Ammonium Palmitate | Various | Alkaline |

| Ammonium Stearate | Various | Alkaline |

Note: Specific pH values are highly dependent on concentration and temperature. The data for ammonium myristate illustrates the possible range.

Critical Micelle Concentration (CMC)

As surfactants, ammonium soap molecules in an aqueous solution will self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[5] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. The CMC is a key parameter that determines the efficiency of a surfactant. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic tail increases.[6]

Table 3: Critical Micelle Concentration (CMC) of Ammonium Soaps

| Ammonium Soap | Fatty Acid Chain | CMC (mol/L) | Temperature (°C) |

| Ammonium Laurate | C12 | Data not readily available | - |

| Ammonium Myristate | C14 | 4.5 x 10⁻³[4] | Not specified |

| Ammonium Palmitate | C16 | Data not readily available | - |

| Ammonium Stearate | C18 | Data not readily available | - |

Note: CMC data for simple ammonium carboxylate soaps is sparse in readily available literature. The value for ammonium myristate is provided as a reference. The general trend is that CMC decreases with increasing alkyl chain length.

Key Chemical Reactions and Mechanisms

Micelle Formation

The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. Below the CMC, ammonium soap molecules exist as monomers in solution and also adsorb at the air-water interface, reducing the surface tension. As the concentration increases to the CMC, the monomers aggregate to form micelles, which is a thermodynamically favorable process as it minimizes the unfavorable interactions between the hydrophobic tails and water.

Emulsification

The ability of ammonium soaps to act as emulsifiers stems from their amphiphilic nature. In a mixture of oil and water, the soap molecules orient themselves at the oil-water interface. The hydrophobic tails dissolve in the oil droplets, while the hydrophilic heads remain in the aqueous phase. This forms a stable film around the oil droplets, preventing them from coalescing and allowing them to be dispersed throughout the water, forming an emulsion.[7]

Hydrolysis

Ammonium soaps can undergo hydrolysis in aqueous solutions, which is the reverse of the neutralization reaction used for their formation. This equilibrium is influenced by the pH of the solution. In acidic conditions, the equilibrium shifts towards the formation of the free fatty acid and ammonium ions. This can lead to the precipitation of the less soluble fatty acid.[8]

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. US3032467A - Ammonium soaps of tung oil fatty acids as a fugitive emulsifier and sticking agent - Google Patents [patents.google.com]

- 3. Ammonium stearate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Hydrolysis - Wikipedia [en.wikipedia.org]

Synthesis of ammonium soaps from fatty acids and ammonia.

An In-depth Technical Guide to the Synthesis of Ammonium Soaps from Fatty Acids and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium soaps, the ammonium salts of fatty acids, are versatile compounds with a wide range of applications, including their use as emulsifiers, detergents, and in some cases, as active pharmaceutical ingredients or excipients.[1][2] Their synthesis through the neutralization of fatty acids with ammonia is a direct and adaptable process. This technical guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers and professionals in the development and production of these valuable compounds.

Core Synthesis Methodology

The fundamental reaction for the synthesis of ammonium soaps is an acid-base neutralization between a fatty acid and ammonia in one of its various forms. The general reaction is as follows:

RCOOH + NH₃ ⇌ RCOO⁻NH₄⁺

Where R represents the alkyl chain of the fatty acid.

This equilibrium reaction can be driven to completion by manipulating the reaction conditions, such as temperature, pressure, and the choice of ammonia source. The primary methods for synthesis include:

-

Aqueous Ammonia/Ammonium Hydroxide Method: A straightforward and common method involving the reaction of a fatty acid with an aqueous solution of ammonia (ammonium hydroxide).[3][4]

-

Anhydrous Ammonia Method: This method utilizes anhydrous ammonia, often under pressure, to react with the fatty acid. It is suitable for producing substantially anhydrous ammonium soaps.[5]

-

Ammonium Carbonate/Bicarbonate Method: This approach uses solid ammonium carbonate or bicarbonate as the ammonia source, which thermally decomposes in the presence of the heated fatty acid to generate ammonia in situ.[5]

Reaction Mechanism and Experimental Workflow

The synthesis of ammonium soaps is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of ammonia acts as a proton acceptor (Brønsted-Lowry base), while the carboxylic acid group of the fatty acid donates a proton (Brønsted-Lowry acid).

General Reaction Mechanism

Caption: General reaction mechanism for the formation of ammonium soap.

Experimental Workflow for Laboratory-Scale Synthesis

Caption: A typical experimental workflow for ammonium soap synthesis.

Quantitative Data on Synthesis Parameters

The yield and purity of ammonium soaps are highly dependent on the reaction conditions. The following tables summarize quantitative data extracted from various sources for the synthesis of specific ammonium soaps.

Synthesis of Ammonium Stearate

| Fatty Acid | Ammonia Source | Molar Ratio (Fatty Acid:Ammonia Source) | Temperature (°C) | Yield (%) | Reference |

| Stearic Acid | Ammonium Carbonate | 4:1 (by weight) | 57.2 | >90 | [5] |

| Stearic Acid | 28-30% NH₃ solution | Excess NH₃ | Not Specified | Not Specified | |

| Stearic Acid | 20% Ammonia Water | 1:0.4 (by weight, with water and surfactant) | 10-25 | Not Specified |

Synthesis of Ammonium Laurate

| Fatty Acid | Ammonia Source | Molar Ratio (Fatty Acid:Ammonia Source) | Temperature (°C) | Notes | Reference |

| Lauric Acid | 28% Ammonium Hydroxide | 1:1.43 | 50 | Resulting solution pH 9.8 | |

| Lauric Acid | 10% Aqueous Ammonia | Not Specified | 45 | Aqueous dispersion with 22% solid content |

Synthesis of Other Ammonium Soaps

| Fatty Acid | Ammonia Source | Reaction Conditions | Yield (%) | Reference |

| Palmitic Acid | Ammonium Carbonate | Heated as in stearic acid example | >90 | [5] |

| Hydrogenated Tallow Fatty Acid | Ammonium Carbonate | Heated as in stearic acid example | >80 | [5] |

| Tung Oil Fatty Acids | Concentrated Aqueous Ammonia | Slightly warm alcoholic solution, then cooled | Not Specified |

Detailed Experimental Protocols

The following protocols are based on examples found in scientific literature and patents, providing a starting point for laboratory synthesis.

Protocol 1: Synthesis of Anhydrous Ammonium Stearate using Ammonium Carbonate

This protocol is adapted from a patented process for producing substantially anhydrous ammonium soap.[5]

Materials:

-

Double-pressed stearic acid (200 lbs)

-

Ammonium carbonate (50 lbs), finely subdivided (at least 10% passing through a 200 mesh screen)

Equipment:

-

Stainless steel jacketed kettle with agitation

Procedure:

-

Introduce the stearic acid into the jacketed kettle.

-

Heat the stearic acid to a temperature of 135°F (57.2°C) with agitation.[5]

-

Once the temperature is reached, rapidly introduce the subdivided ammonium carbonate into the molten fatty acid with continued agitation.

-

Observe for considerable foaming and effervescence as carbon dioxide gas evolves. The mass will form a hard, waxy-like product.

-

The conversion of fatty acid to the ammonium salt is reported to be between 90 and 98%.[5] The product can be analyzed for purity by methods such as cold ether extraction, where the ammonium salt is insoluble.[5]

Protocol 2: Preparation of an Aqueous Solution of Ammonium Laurate

This protocol is based on an example for preparing a 7 wt.% ammonium laurate solution.

Materials:

-

Lauric acid (0.7 weight parts, 0.476 mole)

-

Demineralized water (9.3 weight parts)

-

28 wt.% solution of ammonium hydroxide in water (0.304 parts)

Equipment:

-

Reaction vessel with stirring capability

-

Heating apparatus

Procedure:

-

Combine the lauric acid and demineralized water in the reaction vessel.

-

Heat the mixture to 50°C with stirring to dissolve the lauric acid.

-

Slowly add the 28 wt.% ammonium hydroxide solution to the water-lauric acid mixture with continuous stirring.

-

An ammonium laurate solution will form.

-

Cool the solution to room temperature. The final solution is reported to have a pH of 9.8 and an NH₃/lauric acid molar ratio of 1.43.

Characterization of Ammonium Soaps

The synthesized ammonium soaps should be characterized to confirm their identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of the carboxylate anion (COO⁻) and the ammonium cation (NH₄⁺). The strong C=O stretching absorption band of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate group at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the fatty acid backbone. Solid-state ¹⁴N NMR can provide detailed information about the ammonium ion and its interaction within the crystal lattice.[8][9]

-

Titration: The purity of the ammonium soap can be determined by titrating the free fatty acid content or the total alkalinity.

Applications in Drug Development

Ammonium soaps can serve various functions in pharmaceutical formulations. Their properties as surfactants make them useful as emulsifying agents, solubilizing agents for poorly water-soluble drugs, and as stabilizers in suspensions and emulsions.[2] Additionally, the choice of the fatty acid component can be tailored to achieve specific properties, such as antimicrobial activity.

Conclusion

The synthesis of ammonium soaps from fatty acids and ammonia is a versatile and well-established chemical process. By carefully selecting the ammonia source and controlling reaction parameters such as temperature and reactant ratios, high yields of ammonium soaps can be achieved. This guide provides the foundational knowledge, quantitative data, and experimental protocols to enable researchers and drug development professionals to successfully synthesize and characterize these important compounds for a variety of applications. Further optimization of the presented protocols may be necessary to meet the specific requirements of a particular application.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine | Abel-Anyebe | International Journal of Chemistry | CCSE [ccsenet.org]

- 3. Ammonium hydroxide | Soapy Stuff [classicbells.com]

- 4. researchgate.net [researchgate.net]

- 5. US3053867A - Anhydrous ammonium soap - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid-state (14)N MAS NMR of ammonium ions as a spy to structural insights for ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphiphilic Nature of Ammonium Carboxylates: A Technical Guide for Drug Development

October 31, 2025

Abstract

Ammonium carboxylates, a class of amphiphilic compounds, are gaining increasing attention within the pharmaceutical sciences for their potential as versatile excipients in drug formulation and delivery. Their unique molecular architecture, comprising a hydrophilic ammonium head group and a hydrophobic carboxylate tail, allows for self-assembly into micelles in aqueous environments. This in-depth technical guide explores the core principles of the amphiphilic nature of ammonium carboxylates, their physicochemical properties, and their applications in drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding and application of these promising molecules.

Introduction: The Dual Nature of Ammonium Carboxylates

Ammonium carboxylates are salts formed from the neutralization of a carboxylic acid with ammonia or an amine.[1] The defining characteristic of these molecules is their amphiphilicity, stemming from the presence of a charged, hydrophilic ammonium (-NH₄⁺) or substituted ammonium head group and a nonpolar, hydrophobic hydrocarbon tail derived from the carboxylic acid.[2][3] This dual nature drives their self-assembly in aqueous solutions to form organized colloidal structures known as micelles, a phenomenon critical to their function in pharmaceutical formulations.[2]

In an aqueous environment, the hydrophobic tails of the ammonium carboxylate molecules seek to minimize their contact with water, leading them to aggregate.[2] The hydrophilic head groups, conversely, remain exposed to the aqueous phase. This spontaneous organization occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[4][5] Below the CMC, the surfactant molecules exist predominantly as monomers in the solution.[6] Once the CMC is reached, the monomers assemble into micelles, with the hydrophobic tails forming the core of the micelle and the hydrophilic heads forming the outer corona.[2] This process is a dynamic equilibrium between the monomers and the micelles.[2]

The ability of ammonium carboxylate micelles to encapsulate poorly water-soluble drug molecules within their hydrophobic core makes them attractive candidates for drug delivery systems.[7] By sequestering the drug from the aqueous environment, these micelles can enhance its solubility, stability, and bioavailability.[8] Furthermore, the cationic nature of the ammonium head group can facilitate interaction with negatively charged biological membranes, potentially influencing drug absorption and cellular uptake.[9]

Physicochemical Properties of Ammonium Carboxylates

The therapeutic efficacy and formulation performance of ammonium carboxylates are intrinsically linked to their physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), aggregation number (N), and the thermodynamics of micellization.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of any surfactant and represents the concentration at which micelle formation begins.[4][5] It is a critical parameter in formulation development, as many properties of the surfactant solution, such as surface tension and solubilization capacity, change significantly at this concentration.[6] The CMC is influenced by several factors, including the length of the hydrophobic alkyl chain, temperature, and the presence of electrolytes.[4][10]

Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic tail increases.[6] This is due to the increased hydrophobicity driving the molecules to aggregate at lower concentrations.[10] The presence of salts in the solution can also lower the CMC of ionic surfactants by reducing the electrostatic repulsion between the charged head groups.[6]

Table 1: Critical Micelle Concentration (CMC) of Selected Ammonium Carboxylates

| Compound | Alkyl Chain Length | CMC (mM) | Temperature (°C) | Method | Reference |

| Ammonium Decanoate | C10 | ~8 | Not Specified | Not Specified | [2] |

| Ammonium Dodecyl Sulfate (Anionic analogue for comparison) | C12 | Not Specified | 25 | Tensiometer | [11] |

Aggregation Number (N)

The aggregation number (N) is the average number of surfactant monomers that constitute a single micelle.[12][13] This parameter provides insight into the size and shape of the micelles. The aggregation number is influenced by factors similar to those affecting the CMC, such as the surfactant's molecular structure and the solution conditions.[14] For many common surfactants, aggregation numbers typically range from 20 to 150.[14]

Table 2: Aggregation Number of Selected Surfactants

| Compound | Aggregation Number (N) | Temperature (°C) | Method | Reference |

| Ammonium Dodecyl Sulfate (in water) | 77 | 16 | Time-Resolved Fluorescence Quenching (TRFQ) | [8] |

| Ammonium Dodecyl Sulfate (in water) | 70 | 25 | Time-Resolved Fluorescence Quenching (TRFQ) | [8] |

| Ammonium Dodecyl Sulfate (in water) | 61 | 35 | Time-Resolved Fluorescence Quenching (TRFQ) | [8] |

Note: Data for ammonium carboxylates are limited. The data for ammonium dodecyl sulfate, an anionic surfactant with a similar alkyl chain length to ammonium laurate, is provided for comparative purposes.

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles, and understanding these provides insight into the driving forces behind micelle formation. The key thermodynamic parameters are the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic).[2][15]

The Gibbs free energy of micellization is typically negative, indicating that micelle formation is a spontaneous process.[15] The primary driving force for micellization is the hydrophobic effect, which leads to a significant positive entropy change (TΔS°mic > 0).[10] This is because the aggregation of the hydrophobic tails releases the ordered water molecules that were surrounding them, leading to an overall increase in the entropy of the system.[10] The enthalpy of micellization can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature.[16]

Table 3: Thermodynamic Parameters of Micellization for Related Surfactants

| Surfactant | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference |

| Dodecylammonium chloride | 25 | Not Specified | 0.38 | 17.7 | [3] |

| Tetradecylammonium chloride | 25 | Not Specified | -0.09 | 19.1 | [3] |

Note: This table provides data for related ammonium-containing surfactants to illustrate the general thermodynamic principles. The micellization of these surfactants is shown to be entropy-driven.

Experimental Protocols

Accurate determination of the physicochemical properties of ammonium carboxylates is crucial for their effective application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.[17]

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface.[5] Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk, resulting in a relatively constant surface tension.[5] The CMC is determined as the point of intersection of the two linear portions of the surface tension versus log-concentration plot.[5]

Protocol:

-

Prepare a stock solution of the ammonium carboxylate in ultrapure water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer using a standard of known surface tension (e.g., ultrapure water).

-

Measure the surface tension of each dilution using the Du Noüy ring method at a constant temperature.[17] Ensure the platinum ring is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

-

Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

Identify the two linear regions in the plot and determine their intersection point, which corresponds to the CMC.[5]

Principle: For ionic surfactants like ammonium carboxylates, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual ions (carboxylate anion and ammonium cation).[18] Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind some of the counterions, leads to a decrease in the slope of the conductivity versus concentration plot.[18] The CMC is the concentration at the breakpoint of the two linear segments.[18]

Protocol:

-

Prepare a series of ammonium carboxylate solutions of varying concentrations in deionized water.

-

Calibrate the conductivity meter with standard solutions of known conductivity.

-

Measure the specific conductivity of each solution at a constant temperature, ensuring the solution is well-stirred and has reached thermal equilibrium.[19]

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at which the slope changes is the CMC.[18]

Determination of Micelle Aggregation Number (N)

Principle: This technique utilizes a fluorescent probe (fluorophore) that is solubilized within the micelles and a quencher molecule that can reduce the fluorescence intensity of the probe upon close contact.[20] By measuring the degree of fluorescence quenching at different quencher concentrations, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated.[20]

Protocol:

-

Prepare a series of surfactant solutions at a concentration significantly above the CMC.

-

Add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene) to each solution. The probe will partition into the micellar core.

-

To these solutions, add varying concentrations of a quencher molecule that also preferentially resides in the micelles (e.g., cetylpyridinium chloride).

-

Measure the steady-state fluorescence intensity of the probe at its emission maximum.

-

The relationship between the fluorescence intensity and the quencher concentration can be modeled using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher]micelle / [Micelle] where I₀ is the fluorescence intensity in the absence of the quencher, and I is the intensity in the presence of the quencher.

-

The micelle concentration ([Micelle]) can be calculated from the slope of a plot of ln(I₀/I) versus the micellar quencher concentration.

-

The aggregation number (N) is then calculated as: N = ([Surfactant]total - CMC) / [Micelle][20]

Visualization of Core Concepts

To facilitate a clearer understanding of the amphiphilic nature of ammonium carboxylates and their behavior in solution, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. eureka-moment-an-archimedean-alternative-for-the-determination-of-cmc-of-surfactants-via-weight-measurements - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. Understand surfactants in pharmaceuticals - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 9. jddhs.com [jddhs.com]

- 10. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Aggregation number - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. scialert.net [scialert.net]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ache.org.rs [ache.org.rs]

- 19. chem.pku.edu.cn [chem.pku.edu.cn]

- 20. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of micelle formation in aqueous ammonium soap solutions.

An In-depth Technical Guide to the Basic Principles of Micelle Formation in Aqueous Ammonium Soap Solutions

Introduction to Ammonium Soaps and Micellization

Amphiphilic molecules, such as ammonium soaps (a class of cationic surfactants), possess a dual nature, containing both a hydrophilic (water-loving) head group and a hydrophobic (water-hating) tail.[1] In aqueous solutions, these molecules exhibit unique self-assembly behavior to minimize the unfavorable interaction between their hydrophobic tails and water molecules.[2] Below a certain concentration, ammonium soap molecules exist as individual monomers dispersed in the solution.[3] However, as the concentration increases, they begin to adsorb at the air-water interface, reducing the surface tension of the solution.[4]

Once the interface is saturated, a further increase in concentration leads to a fascinating phenomenon: the spontaneous formation of organized colloidal aggregates known as micelles.[3][4] This process, termed micellization, occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[4] Within a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form a protective outer shell in contact with the aqueous environment.[5][6] This guide provides a detailed exploration of the fundamental principles governing micelle formation in aqueous solutions of ammonium soaps, focusing on the thermodynamics, influential factors, and experimental characterization.

Thermodynamics of Micellization

The formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy, enthalpy, and entropy.

The Driving Force: The Hydrophobic Effect

The primary driving force for micellization is not the attraction between the hydrophobic tails, but rather an entropic effect known as the hydrophobic effect.[2] Water molecules surrounding the hydrophobic chains of the surfactant monomers are forced into a highly ordered, cage-like structure. When these chains are removed from the aqueous environment and hidden inside the micelle core, the ordered water molecules are released into the bulk solvent, leading to a significant increase in the overall entropy (ΔS > 0) of the system.[2][7] This large positive entropy change is the dominant contributor to the spontaneity of micelle formation.

Gibbs Free Energy of Micellization

The spontaneity of a process is determined by the change in Gibbs free energy (ΔG). For micellization, a negative ΔG value indicates a spontaneous process.[8] The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic = (2 - β) RT ln(CMC)

where:

-

R is the universal gas constant.

-

T is the absolute temperature in Kelvin.

-

CMC is the critical micelle concentration expressed as a mole fraction.

-

β is the degree of counterion binding to the micelle (the fraction of counterions associated with the micelle).

The process is in a dynamic equilibrium, where surfactant monomers are constantly leaving and rejoining the micelle structure.[9]

Enthalpy and Entropy of Micellization

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. The entropy of micellization (ΔS°mic) can then be calculated from the values of ΔG°mic and ΔH°mic.[7]

-

ΔH°mic : The enthalpy change is often small and can be positive (endothermic) or negative (exothermic). It reflects the balance between the energy required to break the ordered water structure and the van der Waals interactions between the aggregated hydrocarbon tails.

-

ΔS°mic : As mentioned, the entropy change is typically large and positive, confirming that micellization is an entropy-driven process.[7]

Caption: Thermodynamic forces governing spontaneous micelle formation.

Critical Micelle Concentration (CMC) and Influencing Factors

The CMC is a fundamental property of a surfactant, defined as the concentration at which micelle formation begins.[4] Above the CMC, additional surfactant molecules primarily form more micelles, while the monomer concentration remains relatively constant.[1] Several factors significantly influence the CMC of ammonium soaps.

Structure of the Surfactant

-

Hydrophobic Chain Length : Increasing the length of the hydrophobic alkyl chain significantly decreases the CMC. A longer chain makes the surfactant less soluble in water, thus favoring aggregation at a lower concentration.[10][11] For homologous series of surfactants, the logarithm of the CMC decreases linearly with the number of carbon atoms in the alkyl chain.[10]

-

Head Group : The nature of the hydrophilic head group also plays a role, although the effect is generally less pronounced than that of the tail. For ammonium soaps, the size and substitution on the quaternary nitrogen can affect the packing and electrostatic interactions.

External Factors

-

Addition of Electrolytes (Salts) : For ionic surfactants like ammonium soaps, adding an inorganic salt (e.g., NaCl, KBr) lowers the CMC.[11][12] The added counterions shield the electrostatic repulsion between the charged head groups on the micelle surface, making it easier for monomers to aggregate.[12]

-

Temperature : The effect of temperature on the CMC is complex and often shows a U-shaped curve, with a minimum CMC at a specific temperature.[7][13] This behavior results from the opposing effects of temperature on the hydration of the hydrophilic group and the hydrophobic effect.

The process of micelle formation as a function of surfactant concentration is visualized below.

Caption: Stages of surfactant aggregation with increasing concentration.

Quantitative Data on CMC

The following table summarizes CMC values for various quaternary ammonium surfactants under specified conditions.

| Surfactant Name | Abbreviation | Alkyl Chain | Counterion | Temperature (°C) | CMC (mol/L) | Reference(s) |

| Decyltrimethylammonium Bromide | DTAB | C10 | Br⁻ | 25 | 6.5 x 10⁻² | [4] |

| Dodecyltrimethylammonium Bromide | DTAB | C12 | Br⁻ | 35 | 1.56 x 10⁻² | [7] |

| Dodecyltrimethylammonium Bromide | DTAB | C12 | Br⁻ | 25 | 1.6 x 10⁻² | [4] |

| Tetradecyltrimethylammonium Bromide | TTAB | C14 | Br⁻ | 35 | 3.73 x 10⁻³ | [7] |

| Hexadecyltrimethylammonium Bromide | CTAB | C16 | Br⁻ | 35 | 9.00 x 10⁻⁴ | [7] |

| Hexadecyltrimethylammonium Bromide | CTAB | C16 | Br⁻ | 25 | 9.2 x 10⁻⁴ | [4] |

| Benzylalkyldimethylammonium Chloride | BAC-C12 | C12 | Cl⁻ | Not Specified | ~3.7 x 10⁻³ | [13] |

Micelle Structure and Aggregation Number

Above the CMC, ammonium soap molecules aggregate to form structures where the hydrophobic tails form a liquid-like core and the cationic head groups reside at the micelle-water interface. The shape of these micelles (e.g., spherical, cylindrical) is influenced by the surfactant's molecular geometry, often described by the surfactant packing parameter.[8]

The aggregation number (N) is a key parameter that defines the average number of surfactant monomers present in a single micelle.[14][15] This number is not fixed and can be influenced by factors such as surfactant concentration, temperature, and ionic strength.[14][16] For example, the addition of salt to ionic surfactant solutions can promote the growth of micelles, leading to an increase in the aggregation number.[1]

Caption: Schematic representation of an ammonium soap micelle in water.

Experimental Protocols for Characterization

The CMC is determined experimentally by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micellization.[17]

Conductometry

This method is highly suitable for ionic surfactants like ammonium soaps. The conductivity of the solution changes with surfactant concentration due to the different mobilities of the monomers and the micelles.

Methodology:

-

Preparation of Stock Solution : Prepare a concentrated stock solution of the ammonium soap in deionized water, ensuring the concentration is well above the expected CMC.

-

Serial Dilutions : Prepare a series of solutions with decreasing surfactant concentrations by diluting the stock solution. For precise measurements, especially near the CMC, dilutions can be performed directly in the conductivity cell by adding known volumes of deionized water.[18]

-

Temperature Control : Place the conductivity cell in a thermostatically controlled water bath to maintain a constant temperature (e.g., 25°C), as conductivity is temperature-dependent.[18]

-

Measurement : Measure the specific conductivity (κ) of each solution, starting from the most concentrated and proceeding to the most dilute, allowing the system to equilibrate at each step.

-

Data Analysis : Plot the specific conductivity (κ) or molar conductivity (Λ) against the surfactant concentration (or the square root of concentration for molar conductivity).[18] The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[17]

Caption: Workflow for CMC determination using the conductometry method.

Tensiometry

This method relies on the principle that surfactants reduce the surface tension of a solvent.

Methodology:

-

Solution Preparation : Prepare a series of surfactant solutions of known concentrations in deionized water.

-

Measurement : Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis : Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The surface tension decreases linearly with log C until the CMC is reached.[13] Above the CMC, the surface tension remains relatively constant because the interface is saturated and newly added monomers form micelles in the bulk.[4] The CMC is determined from the concentration at the breakpoint in the plot.

Fluorescence Spectroscopy

This is a highly sensitive method that uses a fluorescent probe (e.g., pyrene) that has a preference for the hydrophobic micellar core.

Methodology:

-

Solution Preparation : Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measurement : Measure the fluorescence emission spectrum of the probe in each solution. Certain characteristics of the spectrum, such as the ratio of the intensity of specific vibrational peaks (e.g., I₁/I₃ for pyrene) or the fluorescence polarization, are sensitive to the polarity of the probe's microenvironment.[1]

-

Data Analysis : Plot the chosen fluorescence parameter against the surfactant concentration. A sharp change in the plot indicates the partitioning of the probe into the newly formed micelles. The concentration at which this change occurs is the CMC.[1]

References

- 1. agilent.com [agilent.com]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Micelle Formation: Why Soap Works In Water, Not Ethanol [terrainapp.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. oit.edu [oit.edu]

- 6. quora.com [quora.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aggregation number - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fpharm.uniba.sk [fpharm.uniba.sk]

Ammonium laurate synthesis and fundamental characteristics.

An In-depth Technical Guide to Ammonium Laurate: Synthesis and Fundamental Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ammonium laurate (CAS No. 2437-23-2), a versatile ammonium salt of lauric acid. It details its synthesis, purification, and core physicochemical and functional properties. The information is intended to support research and development activities, particularly in drug formulation and delivery, where its surfactant properties are of significant interest.

Synthesis of Ammonium Laurate

Ammonium laurate is primarily synthesized through a straightforward acid-base neutralization reaction. The carboxyl group of lauric acid reacts with ammonia (typically from ammonium hydroxide) to form the ammonium salt.[1][2] Industrial-scale production may involve the direct reaction of molten lauric acid with ammonia gas to optimize yield and purity.[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the common laboratory method for synthesizing ammonium laurate via the neutralization of lauric acid with aqueous ammonium hydroxide.[3][4]

Materials:

-

Lauric Acid (C₁₂H₂₄O₂, M.W. 200.32 g/mol )

-

Ammonium Hydroxide (NH₄OH, 28-30% solution)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Magnetic Stirrer with Hotplate

-

250 mL Erlenmeyer Flask

-

Stir Bar

-

pH Meter or pH strips

Procedure:

-

Dissolution: Dissolve 20.0 g (approx. 0.1 mol) of lauric acid in 100 mL of ethanol in a 250 mL Erlenmeyer flask.

-

Heating: Gently warm the mixture to 40-45°C on a hotplate with stirring to ensure the lauric acid is fully dissolved. This temperature range enhances solubility and reaction kinetics while minimizing the volatilization of ammonia.[1]

-

Neutralization: While monitoring the pH, add ammonium hydroxide (28-30% solution) dropwise to the stirred solution. An exothermic reaction will occur.

-

pH Adjustment: Continue adding ammonium hydroxide until the pH of the solution stabilizes in the range of 9-10 to ensure complete neutralization.[3]

-

Cooling & Precipitation: Once the target pH is reached, remove the flask from the heat and allow it to cool slowly to room temperature. The ammonium laurate product will begin to precipitate as the temperature decreases.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to remove residual solvent.

Experimental Protocol: Purification by Recrystallization

To achieve high purity (>99%), crude ammonium laurate can be purified by recrystallization.[1]

Materials:

-

Crude Ammonium Laurate

-

Ethanol (95% or absolute)

-

Heating Mantle or Hotplate

-

Erlenmeyer Flasks

-

Ice Bath

Procedure:

-

Dissolution: Place the crude ammonium laurate in an Erlenmeyer flask and add a minimum amount of hot ethanol (near boiling, approx. 60°C) with stirring until the solid is completely dissolved.[1]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the purified ammonium laurate.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration and dry them under vacuum.

Fundamental Characteristics

Ammonium laurate's utility is derived from its specific physicochemical properties, most notably its amphiphilic nature which makes it an effective surfactant.

Physicochemical Properties

The core physical and chemical properties of ammonium laurate are summarized below.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 2437-23-2 | [5] |

| Molecular Formula | C₁₂H₂₇NO₂ | [6] |

| Molecular Weight | 217.35 g/mol | [1][6] |

| Appearance | White to off-white solid or powder | [4] |

| Melting Point | 24-27 °C or ~45 °C | [4][7] |

| Boiling Point | ~100 °C (decomposes) | [4] |

| Density | 1.79 g/cm³ | [4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [4] |

| DMSO | Soluble | [1] |

| Ethanol | Soluble, especially when heated | [1][4] |

| Organic Solvents | Limited solubility | [1] |

Surfactant Properties and Mechanism of Action

Ammonium laurate is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) non-polar tail.[5]

-

Hydrophilic Head: The ammonium carboxylate group (-COO⁻NH₄⁺).

-

Hydrophobic Tail: The 12-carbon alkyl chain (laurate tail).

This dual nature allows ammonium laurate to align at interfaces (e.g., oil-water or air-water), effectively lowering the surface tension.[1] Its primary mechanism of action in formulations is physical, not pharmacological; it facilitates the formation and stabilization of emulsions and dispersions.[1][2]

Critical Micelle Concentration (CMC): Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules in a solution will self-assemble into spherical structures called micelles. While a directly measured CMC for ammonium laurate is not readily available in the literature, the closely related surfactant sodium laurate has a CMC of approximately 30 mM .[8] This value serves as a useful approximation for formulation development.

Thermal Stability and Decomposition

Ammonium laurate is stable under standard conditions. However, upon significant heating, particularly in the solid state, it can undergo decomposition. The primary thermal decomposition pathways include the loss of volatile ammonia to regenerate lauric acid, and at higher temperatures (e.g., 150-200°C), dehydration to form lauramide.

Spectral Characteristics

While experimental spectra for ammonium laurate are not widely published, its spectral characteristics can be accurately predicted based on its functional groups.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3000 - 3300 (broad) |

| C-H (Alkyl Chain) | Stretching | 2850 - 2960 |

| C=O (Carboxylate) | Asymmetric Stretching | ~1560 |

| N-H (Ammonium) | Bending | ~1400 - 1430 |

| C-H (Alkyl Chain) | Bending | ~1465 and ~1375 |

The key transformation to observe during synthesis is the disappearance of the sharp C=O stretch from the carboxylic acid in lauric acid (around 1700 cm⁻¹) and the appearance of the distinct carboxylate (COO⁻) stretches.[9]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| -CH₃ | ~0.9 | ~14 | Terminal methyl group |

| -(CH₂)₉- | ~1.2-1.3 | ~22-32 | Bulk methylene groups in the chain |

| -CH₂-COO⁻ | ~2.2 | ~34 | Methylene alpha to the carboxylate |

| -COO⁻ | - | ~180 | Carboxylate carbon |

| NH₄⁺ | ~7.0 (variable) | - | Signal is broad and solvent-dependent |

Applications in Drug Development

The primary role of ammonium laurate in pharmaceutical sciences is as an excipient. Its biological activity is mainly attributed to the lauric acid component, which possesses known antimicrobial properties against various bacteria and fungi.[2]

-

Emulsifying Agent: It is used to create and stabilize oil-in-water (o/w) emulsions for topical and oral drug delivery systems.

-

Nanoparticle Stabilization: Ammonium laurate has been shown to be an effective surfactant for dispersing and stabilizing nanoparticles, such as carbon nanotubes, for drug delivery applications. It has demonstrated advantages over other surfactants like sodium dodecyl sulfate (SDS) by leaving less residue, which is critical for preserving the properties of the nanomaterial.[2][10]

-

Wetting Agent: In solid dosage forms, it can be used to improve the wetting and dissolution of poorly soluble active pharmaceutical ingredients (APIs).

References

- 1. Buy Ammonium laurate (EVT-259641) | 2437-23-2 [evitachem.com]

- 2. Buy Ammonium laurate | 2437-23-2 | >98% [smolecule.com]

- 3. Ammonium laurate | 2437-23-2 | Benchchem [benchchem.com]

- 4. Ammonium laurate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Ammonium laurate | C12H27NO2 | CID 159661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium stearate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound. This document includes tabulated quantitative data, descriptions of experimental methodologies, and visualizations to illustrate key processes.

Chemical Identity and Structure

Ammonium stearate is the ammonium salt of stearic acid, a long-chain saturated fatty acid. Its chemical formula is C₁₈H₃₉NO₂.

Molecular Structure:

Caption: Molecular structure of ammonium stearate.

Physical Properties

Ammonium stearate is typically a yellow-white powder or paste with a slight odor of ammonia.[1][2] Its physical characteristics can vary depending on its form (e.g., powder, dispersion, or paste).

Table 1: Quantitative Physical Properties of Ammonium Stearate

| Property | Value | Remarks / Method |

| Molecular Weight | 301.51 g/mol [3] | |

| Melting Point | 21-24 °C (70-75 °F)[1][3] | |

| Boiling Point | Decomposes before boiling, around 110 °C[4] | Estimated at 359-360 °C at 760 mmHg (decomposes)[5] |

| Density | 0.89 g/cm³[6] | |

| Vapor Pressure | 0.000009 mmHg at 25 °C (estimated)[5] | |

| Appearance | Yellow-white powder or paste[1][2] | |

| Odor | Slight ammonia odor[7] |

Solubility Profile

Ammonium stearate exhibits varied solubility in different solvents, which is a critical consideration in formulation development.

Table 2: Solubility of Ammonium Stearate

| Solvent | Solubility | Temperature |

| Water | Slightly soluble[1] | |

| Methanol | Soluble[1] | |

| Ethanol | Soluble[1] | |

| Benzene | Slightly soluble[1] | |

| Xylene | Slightly soluble[1] | |

| Acetone | Practically insoluble[1] | |

| Hot Toluene | Soluble[8] |

Chemical Properties

Ammonium stearate is the salt of a weak acid (stearic acid) and a weak base (ammonia). Its chemical behavior is largely defined by this relationship.

Stability and Reactivity:

-

Thermal Decomposition: Ammonium stearate decomposes upon heating, releasing ammonia gas and leaving a residue of stearic acid.[1][7] This decomposition begins at a relatively low temperature. When heated to decomposition, it can emit toxic fumes of ammonia and oxides of nitrogen.[8]

-

Hygroscopicity: As an ammonium salt, it may absorb moisture from the air.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[9] Reaction with strong acids will produce stearic acid and the corresponding ammonium salt.[4]

Experimental Protocols

Synthesis of Ammonium Stearate

Ammonium stearate is synthesized through the neutralization reaction of stearic acid with an ammonium source.

Reaction:

C₁₇H₃₅COOH + NH₄OH → C₁₇H₃₅COONH₄ + H₂O

Detailed Methodology:

A common laboratory-scale synthesis involves the direct reaction of stearic acid with ammonium hydroxide.

-

Reactant Preparation: Molten stearic acid is prepared by heating it to just above its melting point (approximately 70 °C).

-

Reaction: A stoichiometric amount of ammonium hydroxide solution (e.g., 28-30% NH₃ in water) is slowly added to the molten stearic acid with constant stirring.[5] The reaction is typically carried out in a well-ventilated fume hood due to the release of ammonia gas.

-

Completion and Drying: The reaction mixture is stirred until a homogenous paste or solid is formed. The product is then dried under vacuum to remove excess water and unreacted ammonia.

Caption: Experimental workflow for the synthesis of ammonium stearate.

Determination of Melting Point

The melting point of ammonium stearate can be determined using standard capillary melting point apparatus.

Methodology (based on general principles):

-

A small, dry sample of ammonium stearate is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Thermal Gravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of ammonium stearate.

Methodology (based on general TGA protocols for similar compounds):

-

A small, accurately weighed sample (typically 5-10 mg) of ammonium stearate is placed in a TGA crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated under a controlled atmosphere (e.g., nitrogen, to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature at which significant mass loss occurs.

Caption: Conceptual diagram of the thermal decomposition of ammonium stearate.

Applications in Pharmaceutical and Other Industries

Ammonium stearate has several applications owing to its surfactant and lubricating properties.

-

Pharmaceuticals: It can be used as an emulsifier and stabilizer in creams and lotions. Its lubricating properties may also be beneficial in tablet manufacturing.[8]

-

Cosmetics: Used in the formulation of vanishing creams and other cosmetic products as an emulsifying and thickening agent.[3][8]

-

Industrial Applications: It is used in waterproofing cements and as a lubricant in various industrial processes.[3]

Safety and Handling

Ammonium stearate is considered to have low toxicity.[1] However, it can be irritating to the eyes, skin, and respiratory system.[10] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[9]

This guide provides a foundational understanding of the physical and chemical properties of ammonium stearate. For specific applications, it is recommended to consult detailed safety data sheets and conduct application-specific testing.

References

- 1. Method of Analysis for Magnesium Stearate | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Ammonium Stearate | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. photos.labwrench.com [photos.labwrench.com]

- 5. Ammonium stearate - Wikipedia [en.wikipedia.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. ecers2023.org [ecers2023.org]

- 10. researchgate.net [researchgate.net]

The Influence of Alkyl Chain Length on the Aqueous Solubility of Ammonium Soaps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the aqueous solubility of ammonium soaps, with a particular focus on the impact of varying alkyl chain lengths. Understanding these solubility characteristics is crucial for a wide range of applications, from pharmaceutical formulations to industrial cleaning agents. This document details the inverse relationship between hydrocarbon chain length and water solubility, the critical role of the Krafft temperature, and standardized methodologies for determining these properties.

Core Principles: Chain Length and Aqueous Solubility

Ammonium soaps, the salts of fatty acids and ammonia, are amphiphilic molecules possessing a polar carboxylate head group (-COO⁻NH₄⁺) and a nonpolar hydrocarbon tail. This dual nature dictates their behavior in aqueous solutions. The solubility of these soaps is a direct consequence of the interplay between the hydrophilic (water-attracting) nature of the ammonium carboxylate head and the hydrophobic (water-repelling) nature of the alkyl chain.

A fundamental principle is that the aqueous solubility of ammonium soaps decreases as the length of the alkyl chain increases. This is attributed to the growing dominance of the hydrophobic character of the molecule. Longer hydrocarbon chains lead to stronger van der Waals interactions between the nonpolar tails, promoting the aggregation of soap molecules and reducing their interaction with water molecules. Consequently, short-chain ammonium soaps are generally more water-soluble than their long-chain counterparts.

Quantitative Solubility Data

A precise understanding of solubility requires quantitative data. The following table summarizes the expected trend in water solubility for a homologous series of ammonium soaps at a standardized temperature. It is important to note that specific experimental values can vary based on the precise conditions of measurement.

| Ammonium Soap (Ammonium Alkanoate) | Chemical Formula | Alkyl Chain Length | Expected Water Solubility Trend |

| Ammonium Butyrate | CH₃(CH₂)₂COO⁻NH₄⁺ | C4 | Highest |

| Ammonium Hexanoate | CH₃(CH₂)₄COO⁻NH₄⁺ | C6 | High |

| Ammonium Octanoate | CH₃(CH₂)₆COO⁻NH₄⁺ | C8 | Moderate |

| Ammonium Decanoate | CH₃(CH₂)₈COO⁻NH₄⁺ | C10 | Low |

| Ammonium Laurate | CH₃(CH₂)₁₀COO⁻NH₄⁺ | C12 | Very Low |

| Ammonium Myristate | CH₃(CH₂)₁₂COO⁻NH₄⁺ | C14 | Sparingly Soluble |

| Ammonium Palmitate | CH₃(CH₂)₁₄COO⁻NH₄⁺ | C16 | Practically Insoluble |

| Ammonium Stearate | CH₃(CH₂)₁₆COO⁻NH₄⁺ | C18 | Practically Insoluble |

The Krafft Temperature: A Critical Solubility Threshold

The solubility of ionic surfactants like ammonium soaps is not solely dependent on their chemical structure but is also significantly influenced by temperature. The Krafft temperature (Tₖ) is a critical parameter defined as the minimum temperature at which micelles can form. Below the Krafft temperature, the solubility of the soap is limited to its monomeric form. As the temperature is raised, the solubility of the monomers increases. At the Krafft temperature, the monomer solubility equals the critical micelle concentration (CMC), and a sharp increase in solubility is observed due to the formation of micelles, which can solubilize additional soap molecules.

The Krafft temperature is directly related to the alkyl chain length. Longer hydrocarbon chains lead to higher Krafft temperatures. This is because more thermal energy is required to overcome the stronger van der Waals forces between the longer alkyl chains and to disrupt the crystalline structure of the solid soap, allowing for micelle formation. Therefore, long-chain ammonium soaps will require higher temperatures to achieve significant solubility in water.

Experimental Protocols

Accurate determination of the solubility of ammonium soaps requires standardized experimental procedures. The following sections outline detailed methodologies for measuring solubility and the Krafft temperature.

Determination of Aqueous Solubility

This protocol describes the isothermal equilibrium method for determining the solubility of a homologous series of ammonium soaps in water.

Materials:

-

Homologous series of ammonium soaps (e.g., C4 to C18)

-

Deionized water

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Analytical instrumentation for quantification (e.g., HPLC, titration apparatus)

Procedure:

-

Preparation of Supersaturated Solutions: For each ammonium soap in the series, add an excess amount of the solid soap to a known volume of deionized water in a sealed vial.

-

Equilibration: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the solutions vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter that is compatible with the sample and has a pore size small enough to retain the undissolved soap.

-

Quantification: Analyze the concentration of the ammonium soap in the filtered solution using a suitable analytical technique.

-

Titration: A common method involves the titration of the carboxylate group with a standardized acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., conductivity or UV-Vis if the soap has a chromophore) can be used for accurate quantification.

-

-

Data Analysis: The determined concentration represents the solubility of the ammonium soap at the specified temperature. Repeat the experiment at different temperatures if a solubility curve is desired.

Determination of the Krafft Temperature

The Krafft temperature can be determined by measuring the abrupt change in solubility with temperature. A common and effective method is through conductivity measurements.

Materials:

-

Ammonium soap solution of a known concentration (above the expected CMC)

-

Conductivity meter with a temperature probe

-

Jacketed beaker connected to a circulating water bath

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Prepare a solution of the ammonium soap in deionized water at a concentration known to be above its CMC at temperatures above the Krafft point.

-

Cooling: Place the solution in the jacketed beaker and cool it down using the circulating water bath to a temperature well below the expected Krafft temperature. The soap will precipitate out of the solution, resulting in a turbid suspension.

-

Heating and Measurement: Begin to slowly and steadily heat the solution using the circulating water bath (e.g., at a rate of 0.5-1 °C/min) while continuously stirring.

-

Data Recording: Record the conductivity and temperature of the solution at regular intervals.

-

Data Analysis: Plot the conductivity as a function of temperature. Two distinct linear regions will be observed. Below the Krafft temperature, the conductivity will increase slowly with temperature. At the Krafft temperature, a sharp increase in the slope of the conductivity curve will occur as the precipitated soap dissolves to form highly conductive micelles. The intersection of the two extrapolated linear portions of the curve is taken as the Krafft temperature.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Relationship between alkyl chain length and solubility.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for Krafft temperature determination.

A Technical Guide to Ammonium-Based Surfactants: History, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, development, synthesis, physicochemical properties, and applications of ammonium-based surfactants. Special attention is given to their role as antimicrobial agents and in drug delivery systems, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

A Journey Through Time: The History and Development of Ammonium-Based Surfactants

The story of ammonium-based surfactants, particularly quaternary ammonium compounds (QACs), is one of continuous innovation driven by the need for effective antimicrobial and surface-active agents. Their development can be broadly categorized into distinct generations, each marking a significant advancement in efficacy and application.

The journey began in 1916 when Jacobs and Heidelberg first highlighted the biocidal properties of these compounds. However, it was in 1935 that Domagk significantly improved upon their discovery by attaching an aliphatic group to the quaternary nitrogen, thereby enhancing their antimicrobial prowess. This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC.[1]

Subsequent generations brought further improvements. The second generation emerged with the substitution of a hydrogen in the aliphatic ring for an ethyl group, resulting in alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC).[1] The third generation, developed in 1955, was a combination of ADBAC and ADEBAC, offering improved biocidal activity and detergency with reduced toxicity.[1] The fourth generation, introduced in 1965, featured dialkyl dimethyl ammonium chloride (DDAC), which demonstrated superior biocidal efficacy, especially in the presence of organic matter and in hard water.[1] The fifth generation represents a pinnacle of this development, comprising mixtures of DDAC and ADBAC to achieve a broad spectrum of activity against a wide range of microorganisms.[1]

More recent developments have focused on creating "green" and more biocompatible surfactants. This includes the synthesis of sugar-based and double-chain quaternary ammonium salt surfactants, which exhibit low toxicity and are derived from renewable resources.[2] The evolution also includes the development of Gemini surfactants, which are composed of two hydrophilic head groups and two hydrophobic tails linked by a spacer. These have unique properties and a wide range of potential applications, including in the biomedical field.[3]

The Chemistry of Creation: Synthesis of Ammonium-Based Surfactants

The most common method for synthesizing quaternary ammonium compounds is through the alkylation of tertiary amines, a process often referred to as the Menshutkin reaction.[4] This reaction can be tailored to produce compounds with varying alkyl chain lengths, which is crucial for their application as surfactants.[4]

A typical industrial synthesis involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with methyl chloride.[4] For laboratory-scale synthesis and the production of specific QACs, the reaction of a long-chain alkyldimethylamine with an alkyl halide, such as benzyl chloride, is common.[4]

Experimental Protocol: Synthesis of Benzalkonium Chloride

This protocol outlines the synthesis of a representative benzalkonium chloride monomer.

Materials:

-

Dodecyl dimethyl tertiary amine

-

Benzyl chloride

-

Ethyl acetate (solvent)

-

Glass reaction vessel (e.g., 300L glassed steel reactor) with an agitator and head tanks for reactants

Procedure:

-

Reactant Measurement: Measure the dodecyl dimethyl tertiary amine and benzyl chloride according to a molar ratio of 1:1.1.

-

Solvent Addition: Add the ethyl acetate to the glass reaction vessel.

-

Reactant Addition: Pump the dodecyl dimethyl tertiary amine and benzyl chloride into their respective head tanks.

-

Reaction Initiation: Under agitation, instill the dodecyl dimethyl tertiary amine and benzyl chloride into the reaction vessel in proportion at normal temperature.

-

Reaction Monitoring and Completion: Monitor the reaction until completion.

-

Drying: Dry the resulting product to obtain the benzalkonium chloride monomer.

Physicochemical Properties: Understanding the Behavior of Ammonium-Based Surfactants

The utility of ammonium-based surfactants is intrinsically linked to their physicochemical properties, which dictate their behavior in solution and at interfaces. Key parameters include the critical micelle concentration (CMC), surface tension, and the Krafft point.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[5] This is a critical parameter as it marks a significant change in the properties of the solution, such as surface tension and conductivity.[5] The CMC is influenced by the structure of the surfactant, including the length of the hydrophobic alkyl chain, with longer chains generally leading to lower CMCs. The presence of electrolytes also typically lowers the CMC of ionic surfactants.[6]

Surface Tension

Ammonium-based surfactants are effective at reducing the surface tension of water and the interfacial tension between different phases (e.g., oil and water).[3] As the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[5]

Krafft Point (TK)

The Krafft point is the minimum temperature at which a surfactant can form micelles.[7] Below this temperature, the solubility of the surfactant is lower than its CMC, and it exists in a crystalline form.[7] The Krafft temperature is influenced by the surfactant's structure, with factors like the length of the hydrocarbon chain and the packing of the polar head groups affecting this property.[7]

Quantitative Data Summary

The following tables summarize key physicochemical properties for a selection of ammonium-based surfactants.

Table 1: Critical Micelle Concentration (CMC) of Various Ammonium-Based Surfactants

| Surfactant | Alkyl Chain Length | Counterion | Temperature (°C) | CMC (mol/L) |

| Decyltrimethylammonium Bromide | C10 | Br⁻ | 25 | 0.065 |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | Br⁻ | 25 | 0.016 |

| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | Br⁻ | 25 | 0.0035 |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | Br⁻ | 25 | 0.00092 |

| Dodecyltrimethylammonium Chloride (DTAC) | C12 | Cl⁻ | 25 | 0.020 |

| Benzalkonium Chloride (C12) | C12 | Cl⁻ | 25 | ~0.001-0.004 |

Data compiled from multiple sources.

Table 2: Surface Tension at CMC (γCMC) for Selected Cationic Surfactants

| Surfactant | γCMC (mN/m) | Temperature (°C) |

| Dodecyltrimethylammonium Bromide (DTAB) | ~36 | 25 |

| Tetradecyltrimethylammonium Bromide (TTAB) | ~35 | 25 |

| Hexadecyltrimethylammonium Bromide (CTAB) | ~33-36 | 25 |

| Dodecyltrimethylammonium Chloride (DTAC) | ~37 | 25 |

Data compiled from multiple sources.

Table 3: Krafft Points (TK) of Selected Quaternary Ammonium Bromide Surfactants

| Surfactant | TK (°C) |

| Dodecyltrimethylammonium Bromide (DTAB) | < 0 |

| Tetradecyltrimethylammonium Bromide (TTAB) | 12 |

| Hexadecyltrimethylammonium Bromide (CTAB) | 25 |

| Octadecyltrimethylammonium Bromide (OTAB) | 45 |

Data compiled from multiple sources.

Key Experimental Protocols for Surfactant Characterization

Accurate characterization of ammonium-based surfactants is crucial for their effective application. The following are detailed protocols for determining key physicochemical and biological properties.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of micelles which have lower mobility than individual ions. The CMC is determined from the break in the conductivity versus concentration plot.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Thermostatic water bath

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a Stock Solution: Prepare a concentrated stock solution of the ammonium-based surfactant in deionized water.

-

Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks.

-

Calibrate the Conductivity Meter: Calibrate the conductivity meter using a standard potassium chloride solution.

-

Measure Conductivity:

-

Place a known volume of deionized water in a beaker and immerse the conductivity cell.

-

Allow the system to equilibrate to the desired temperature in the thermostatic water bath.

-

Record the conductivity of the water.

-

Make successive additions of the stock surfactant solution to the beaker, allowing the solution to mix thoroughly and equilibrate before each reading.

-

Alternatively, measure the conductivity of each prepared dilution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the surfactant concentration.

-

The plot will show two linear regions with different slopes.

-

The point of intersection of these two lines corresponds to the CMC.

-

Measurement of Surface Tension by the Wilhelmy Plate Method